Cas no 1354951-27-1 (1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride)

1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride 化学的及び物理的性質
名前と識別子
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- 1,2,3,4,5,6-hexahydro-1-benzazocine hydrochloride
- 1,2,3,4,5,6-Hexahydrobenzo[b]azocine hydrochloride
- 1,2,3,4,5,6-hexahydro-1-benzazocine;hydrochloride
- D76700
- Z1262691695
- 1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride
-
- インチ: 1S/C11H15N.ClH/c1-2-6-10-7-3-4-8-11(10)12-9-5-1;/h3-4,7-8,12H,1-2,5-6,9H2;1H
- InChIKey: YRPMNVSJYGEGTP-UHFFFAOYSA-N
- ほほえんだ: Cl.N1C2C=CC=CC=2CCCCC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 133
- トポロジー分子極性表面積: 12
1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-91805-0.25g |
1,2,3,4,5,6-hexahydro-1-benzazocine hydrochloride |
1354951-27-1 | 95% | 0.25g |
$283.0 | 2023-02-11 | |
TRC | H290195-10mg |
1,2,3,4,5,6-hexahydro-1-benzazocine hydrochloride |
1354951-27-1 | 10mg |
$ 50.00 | 2022-06-04 | ||
TRC | H290195-100mg |
1,2,3,4,5,6-hexahydro-1-benzazocine hydrochloride |
1354951-27-1 | 100mg |
$ 275.00 | 2022-06-04 | ||
Enamine | EN300-91805-0.5g |
1,2,3,4,5,6-hexahydro-1-benzazocine hydrochloride |
1354951-27-1 | 95% | 0.5g |
$447.0 | 2023-02-11 | |
Enamine | EN300-91805-2.5g |
1,2,3,4,5,6-hexahydro-1-benzazocine hydrochloride |
1354951-27-1 | 95% | 2.5g |
$1204.0 | 2023-02-11 | |
Enamine | EN300-91805-0.1g |
1,2,3,4,5,6-hexahydro-1-benzazocine hydrochloride |
1354951-27-1 | 95% | 0.1g |
$198.0 | 2023-02-11 | |
1PlusChem | 1P019SLP-2.5g |
1,2,3,4,5,6-hexahydro-1-benzazocine hydrochloride |
1354951-27-1 | 95% | 2.5g |
$903.00 | 2025-03-03 | |
Aaron | AR019SU1-5g |
1,2,3,4,5,6-hexahydro-1-benzazocine hydrochloride |
1354951-27-1 | 95% | 5g |
$1886.00 | 2023-12-16 | |
Aaron | AR019SU1-500mg |
1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride |
1354951-27-1 | 95% | 500mg |
$401.00 | 2025-02-08 | |
1PlusChem | 1P019SLP-5g |
1,2,3,4,5,6-hexahydro-1-benzazocine hydrochloride |
1354951-27-1 | 95% | 5g |
$1735.00 | 2023-12-22 |
1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride 関連文献
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Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochlorideに関する追加情報
Introduction to 1,2,3,4,5,6-Hexahydro-1-benzazocine Hydrochloride (CAS No. 1354951-27-1)
The compound 1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride, identified by the CAS number 1354951-27-1, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the broader class of benzazocines, which are bicyclic structures combining a benzene ring with an azocine moiety. The hydrochloride salt form indicates that it is commonly used in its protonated state for various applications.
Benzazocines are known for their unique structural features and potential bioactivity. The hexahydro derivative of this compound suggests that it has been partially hydrogenated to enhance stability or modify its pharmacokinetic properties. Recent studies have highlighted the importance of such structural modifications in optimizing drug candidates for therapeutic use.
The synthesis of 1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride involves a series of carefully designed organic reactions. Researchers have employed methods such as cyclization reactions and hydrogenation techniques to achieve the desired structure. These methods not only ensure high purity but also allow for the exploration of stereochemical variations that may influence biological activity.
In terms of pharmacology, this compound has shown promise in preclinical studies as a potential modulator of certain receptor systems. For instance, recent findings suggest that it may interact with G-protein coupled receptors (GPCRs), which are critical targets in the development of treatments for neurological disorders. The ability to modulate these receptors could pave the way for novel therapies in conditions such as anxiety or depression.
The structural uniqueness of benzazocines also makes them valuable tools in medicinal chemistry. Their rigid bicyclic framework provides a platform for further functionalization and optimization. Scientists are actively exploring the substitution patterns on the benzene ring and azocine moiety to enhance binding affinity and selectivity towards specific targets.
From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in characterizing this compound. These methods provide detailed insights into its molecular structure and purity. Additionally, computational modeling approaches have been utilized to predict its pharmacokinetic profile and potential toxicity.
In conclusion, 1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride represents a significant advancement in the field of benzazocine chemistry. Its structural features and potential bioactivity make it a compelling candidate for further research and development. As ongoing studies continue to unravel its therapeutic potential, this compound stands at the forefront of innovative drug discovery efforts.
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